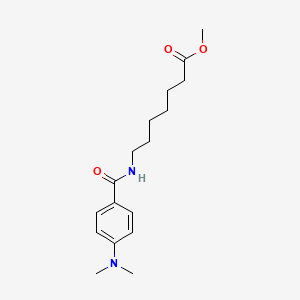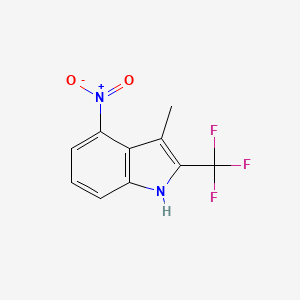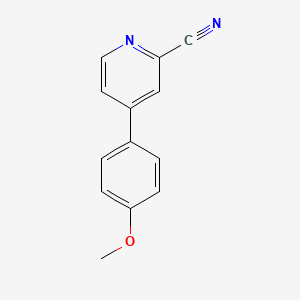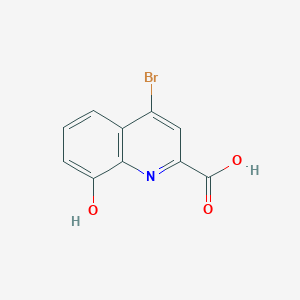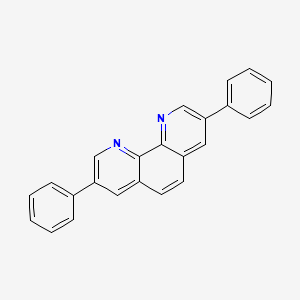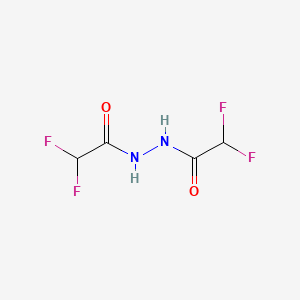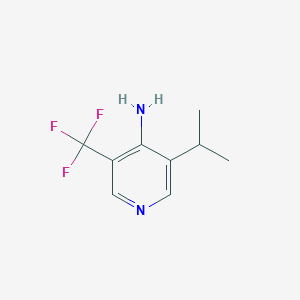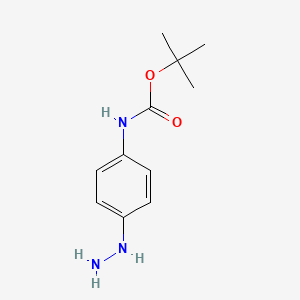![molecular formula C7H7N5O B12972476 N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)
N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide typically involves multi-step reactions. One common method includes the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by various electrophilic reactions . Another approach involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted reactions and Fischer indole-type synthesis are promising due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like NaClO2 and TEMPO.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Substitution reactions often involve alkyl halides in the presence of bases like K2CO3.
Common Reagents and Conditions
Common reagents include CuCl, NaI, and various alkyl halides. Reaction conditions often involve solvents like DMSO and DMF, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant biological activities .
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, it inhibits P21-activated kinase 4 by binding to its active site, leading to the disruption of downstream signaling pathways involved in cell growth and apoptosis . This compound also induces apoptosis in cancer cells by upregulating proapoptotic proteins like caspase-3 and Bax .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives like:
- 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 4- (4- (3-chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide is unique due to its N’-hydroxy group, which enhances its binding affinity and specificity towards certain enzymes and receptors. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its potent biological activities .
Eigenschaften
Molekularformel |
C7H7N5O |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(12-13)4-2-10-7-5(4)1-9-3-11-7/h1-3,13H,(H2,8,12)(H,9,10,11) |
InChI-Schlüssel |
MMDCBIOVSPELPT-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C2=CN=CN=C2N1)/C(=N/O)/N |
Kanonische SMILES |
C1=C(C2=CN=CN=C2N1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
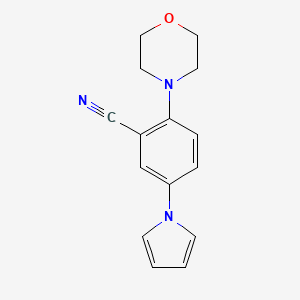
![1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)
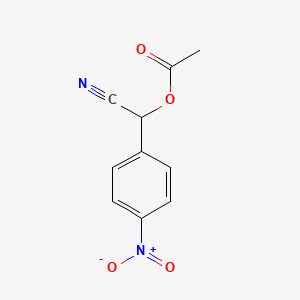
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)

